

Compound of Interest

Compound Name: (4-(Thiomorpholinosulfonyl)phenyl)boronic acid

Cat. No.: B1438489

An In-depth Technical Guide to the Spectroscopic Characterization of (4-(Thiomorpholinosulfonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid, with the chemical formula $C_{10}H_{14}BNO_4S_2$ and a molecular weight of 287.2 g/mol, is a compound. This document provides spectroscopic data for (4-(Thiomorpholinosulfonyl)phenyl)boronic acid and outlines the experimental protocols for their acquisition and interpretation.

Molecular and Physicochemical Properties

A thorough understanding of the compound's fundamental properties is essential before delving into its spectroscopic characterization.

Property
IUPAC Name
CAS Number
Molecular Formula
Molecular Weight
SMILES

```
digraph "Molecular_Structure" {
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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
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// Nodes for atoms
B [label="B", pos="0,0!"];
O1 [label="O", pos="-0.8,-0.8!"];
H1 [label="H", pos="-1.4,-1.4!"];
O2 [label="O", pos="0.8,-0.8!"];
H2 [label="H", pos="1.4,-1.4!"];
C1 [label="C", pos="0,1.5!"];
C2 [label="C", pos="-1.2,2.2!"];
H_C2 [label="H", pos="-1.8,2.8!"];
C3 [label="C", pos="-1.2,3.7!"];
H_C3 [label="H", pos="-1.8,4.3!"];
C4 [label="C", pos="0,4.4!"];
C5 [label="C", pos="1.2,3.7!"];
H_C5 [label="H", pos="1.8,4.3!"];
C6 [label="C", pos="1.2,2.2!"];
```

```
H_C6 [label="H", pos="1.8,2.8!"];
S1 [label="S", pos="0,6!"];
O3 [label="O", pos="-1,6.8!"];
O4 [label="O", pos="1,6.8!"];
N [label="N", pos="0,7.5!"];
C7 [label="C", pos="-1.2,8.2!"];
H_C7_1 [label="H", pos="-1.5,8.8!"];
H_C7_2 [label="H", pos="-1.8,7.8!"];
C8 [label="C", pos="-1.2,9.7!"];
H_C8_1 [label="H", pos="-1.5,10.3!"];
H_C8_2 [label="H", pos="-1.8,9.3!"];
S2 [label="S", pos="0,10.4!"];
C9 [label="C", pos="1.2,9.7!"];
H_C9_1 [label="H", pos="1.5,10.3!"];
H_C9_2 [label="H", pos="1.8,9.3!"];
C10 [label="C", pos="1.2,8.2!"];
H_C10_1 [label="H", pos="1.5,8.8!"];
H_C10_2 [label="H", pos="1.8,7.8!];
```

```
// Edges for bonds
```

```
B -- O1;
O1 -- H1;
B -- O2;
O2 -- H2;
B -- C1;
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C2 -- H_C2;
C3 -- H_C3;
C5 -- H_C5;
C6 -- H_C6;
C4 -- S1;
S1 -- O3 [label=""];
S1 -- O4 [label=""];
S1 -- N;
N -- C7;
C7 -- C8;
C8 -- S2;
S2 -- C9;
C9 -- C10;
C10 -- N;
C7 -- H_C7_1;
C7 -- H_C7_2;
C8 -- H_C8_1;
C8 -- H_C8_2;
C9 -- H_C9_1;
C9 -- H_C9_2;
C10 -- H_C10_1;
```

```
C10 -- H_C10_2;  
}
```

****¹H NMR Spectroscopy****

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of o

****Predicted ¹H NMR Spectrum****

The predicted ¹H NMR spectrum of **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** in a solvent like DMSO-d₆ is :

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale
~8.20	s (broad)	2H	B(OH) ₂	Boronic acid protons are acidic and often appear as a broad singlet. They
~7.95	d	2H	Ar-H (ortho to -B(OH) ₂)	Protons ortho to the electron-withdrawing boronic acid group are
~7.80	d	2H	Ar-H (ortho to -SO ₂ -)	Protons ortho to the strongly electron-withdrawing sulfonyl group ;
~3.20	t	4H	N-CH ₂	Protons adjacent to the nitrogen of the thiomorpholine ring.
~2.80	t	4H	S-CH ₂	Protons adjacent to the sulfur of the thiomorpholine ring.

****Interpretation and Causality****

- * ****Aromatic Region:**** The phenyl ring exhibits an AA'BB' system due to the para-substitution. The protons i
- * ****Aliphatic Region:**** The thiomorpholine ring protons are expected to appear as two triplets, assuming fr
- * ****Boronic Acid Protons:**** The signal for the hydroxyl protons of the boronic acid is typically broad and :

****Experimental Protocol for ¹H NMR****

1. ****Sample Preparation:**** Dissolve 5-10 mg of **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** in approximate
2. ****Instrumentation:**** Use a 400 MHz or higher field NMR spectrometer.
3. ****Acquisition Parameters:****
 - * Set the spectral width to cover the range of -2 to 12 ppm.
 - * Use a 90° pulse angle.
 - * Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.
 - * Acquire at least 16 scans for a good signal-to-noise ratio.
4. ****Processing:**** Apply a Fourier transform to the acquired free induction decay (FID) and phase correct th

```dot

```
digraph "1H_NMR_Workflow" {
 graph [rankdir="LR", splines=true];
 node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled];
 edge [fontname="Arial", fontsize=10];

 subgraph "cluster_Aromatic" {
 label="Aromatic Region";
 bgcolor="#E8F0FE";
 "Ar-H_ortho_B" [label="~7.95 ppm (d, 2H)\nOrtho to -B(OH)2"];
 "Ar-H_ortho_S" [label="~7.80 ppm (d, 2H)\nOrtho to -SO2-"];
 }

 subgraph "cluster_Aliphatic" {
 label="Aliphatic Region";
 bgcolor="#E6F4EA";
 "N-CH2" [label="~3.20 ppm (t, 4H)\nN-CH2"];
 "S-CH2" [label="~2.80 ppm (t, 4H)\nS-CH2"];
 }
}
```

```

subgraph "cluster_Labile" {
 label="Labile Protons";
 bgcolor="#FEF7E0";
 "B(OH)2" [label="~8.20 ppm (br s, 2H)\nB(OH)2"];
}

"Molecule" [label="(4-(Thiomorpholinosulfonyl)phenyl)boronic acid", shape=ellipse, fillcolor="#FFFFFF"];
"Molecule" -> {"Ar-H_ortho_B", "Ar-H_ortho_S", "N-CH2", "S-CH2", "B(OH)2"};
}'''
Caption: Predicted 1H NMR assignments.

13C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule.

Predicted 13C NMR Spectrum

Chemical Shift (δ, ppm)	Assignment	Rationale
~145	Ar-C (para to -B(OH)2)	Quaternary carbon attached to the sulfonyl group, deshielded.
~135	Ar-C (ortho to -B(OH)2)	Aromatic carbons adjacent to the boronic acid group.
~128	Ar-C (ortho to -SO2-)	Aromatic carbons adjacent to the sulfonyl group.
~130	Ar-C (ipso to -B(OH)2)	The chemical shift of the carbon bearing the boronic acid is often broad due to quadrupolar relaxation.
~48	N-CH2	Carbon adjacent to nitrogen in the thiomorpholine ring.
~28	S-CH2	Carbon adjacent to sulfur in the thiomorpholine ring.

Experimental Protocol for 13C NMR

1. Sample Preparation: Use the same sample prepared for 1H NMR.
2. Instrumentation: A 100 MHz or higher 13C frequency NMR spectrometer.
3. Acquisition Parameters:
 * Use a proton-decoupled pulse sequence.
 * Set the spectral width to cover 0 to 200 ppm.
 * A longer relaxation delay (e.g., 10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required for good signal-to-noise.
4. Processing: Process the data similarly to the 1H NMR spectrum, referencing to the DMSO-d6 solvent peak.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and fragmentation pattern.

**Predicted Mass Spectrum (ESI+)

* Expected [M+H]+: 288.0528
* Expected [M+Na]+: 310.0347

**Fragmentation Analysis

The molecule is expected to fragment at several key points under collision-induced dissociation (CID) in MS/MS.


```

'''dot
digraph "Fragmentation_Pathway" {
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    "M+H" [label="[M+H]+\nm/z 288.0528"];

```


```

```
"Frag1" [label="Loss of H2O\nm/z 270.0422"];
"Frag2" [label="Loss of B(OH)3\nm/z 226.0464"];
"Frag3" [label="Loss of thiomorpholine\nm/z 184.9961"];
"Frag4" [label="Phenylsulfonyl cation\nm/z 141.0012"];

"M+H" -> "Frag1" [label="- H2O"];
"M+H" -> "Frag2" [label="- B(OH)3"];
"M+H" -> "Frag3" [label="- C4H9NS"];
"Frag3" -> "Frag4" [label="- SO2"];
}
```

Caption: Plausible ESI-MS fragmentation pathway.

## Experimental Protocol for HRMS (ESI-QTOF)

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like me
- Instrumentation: Use a Quadrupole Time-of-Flight (QTOF) mass spectrometer coupled with an electrospray ioniz
- Acquisition Parameters (Positive Ion Mode):
  - Set the capillary voltage to 3.5 kV.
  - Set the sampling cone voltage to 30 V.
  -

Use a source temperature of 120°C and a desolvation temperature of 350°C.

[7] \* Acquire data over an m/z range of 50-500.

◦

Use a lock mass for internal calibration to ensure high mass accuracy.

•

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational

### Predicted Characteristic IR Absorptions

| Wavenumber (cm <sup>-1</sup> ) |
|--------------------------------|
| 3400-3200 (broad)              |
| 3100-3000                      |
| 2950-2850                      |
| ~1600, ~1475                   |
| ~1350                          |
| ~1340 (asymmetric)             |
| ~1160 (symmetric)              |
| ~915                           |

### Experimental Protocol for FT-IR (ATR)

- Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuate
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Acquisition Parameters:
  - Collect a background spectrum of the clean ATR crystal.
  - Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add at least 32 scans to obtain a high-quality spectrum.
- Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Ident

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is used to identi

## Predicted UV-Vis Absorption

The primary chromophore in **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** is the substituted benzene ring. The

- $\lambda_{\text{max}}$ : Expected to be in the range of 230-270 nm in a solvent like methanol or ethanol. The exact position v

## Experimental Protocol for UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ε

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

- Acquisition Parameters:
  - Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
  - Scan the wavelength range from 200 to 400 nm.



- 

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength of ma

## Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of **(4-(Thiomorphol**

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## References

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